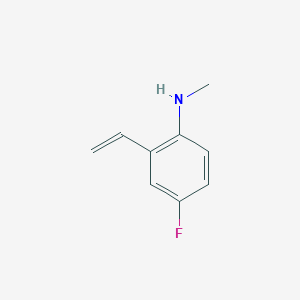

2-Ethenyl-4-fluoro-N-methylaniline

Descripción

BenchChem offers high-quality 2-Ethenyl-4-fluoro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethenyl-4-fluoro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

210536-19-9 |

|---|---|

Fórmula molecular |

C9H10FN |

Peso molecular |

151.18 g/mol |

Nombre IUPAC |

2-ethenyl-4-fluoro-N-methylaniline |

InChI |

InChI=1S/C9H10FN/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,11H,1H2,2H3 |

Clave InChI |

PGJBGXUEXDLJPM-UHFFFAOYSA-N |

SMILES canónico |

CNC1=C(C=C(C=C1)F)C=C |

Origen del producto |

United States |

2-Ethenyl-4-fluoro-N-methylaniline: A Technical Guide to Properties and Synthesis

Executive Summary

In advanced organic synthesis and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of downstream structural diversification. 2-Ethenyl-4-fluoro-N-methylaniline (CAS No. 210536-19-9) is a highly specialized, commercially accessible intermediate[1]. Featuring an electron-withdrawing para-fluorine atom, a sterically directing N-methyl group, and a highly reactive ortho-vinyl (ethenyl) moiety, this compound serves as a critical precursor for synthesizing complex fluorinated heterocycles, particularly indoles and quinolines.

This guide provides a comprehensive physicochemical profile and a self-validating synthetic framework for researchers handling this sensitive, multi-functional aniline.

Physicochemical Profiling & Structural Causality

Due to the specialized nature of 2-ethenyl-4-fluoro-N-methylaniline, empirical physicochemical data in the public domain is limited. However, as an application scientist, we can construct a highly accurate predictive profile by extrapolating from closely related structural analogs such as 4-fluoro-2-methylaniline[2] and 4-fluoro-2-methoxy-N-methylaniline[3].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality & Extrapolation Source |

| IUPAC Name | 4-fluoro-N-methyl-2-vinylaniline | Standard nomenclature. |

| CAS Number | 210536-19-9 | Verified commercial registry[1]. |

| Molecular Formula | C₉H₁₀FN | Structural derivation. |

| Molecular Weight | 151.18 g/mol | Computed exact mass. |

| Boiling Point | ~210–220 °C (Predicted) | Extrapolated from 4-fluoro-2-methylaniline (90-92 °C at 16 mmHg)[2]. The vinyl group slightly increases the boiling point relative to a methyl group. |

| Density | ~1.10 g/cm³ at 25 °C (Predicted) | Derived from the density of 4-fluoro-2-methylaniline (1.126 g/mL)[2]. N-methylation typically lowers density slightly due to disrupted hydrogen bonding. |

| Physical State | Pale yellow liquid | Anilines lacking extensive hydrogen-bonding networks (due to N-methylation) remain liquid at standard temperature and pressure. |

Structural Causality in Drug Design

-

The Fluorine Effect: The C4 fluorine atom exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the aniline nitrogen. In medicinal chemistry, this modification enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated para-hydroxylation[3].

-

N-Methylation: Secondary anilines are more nucleophilic but sterically hindered compared to primary anilines. The N-methyl group prevents unwanted bis-alkylation during downstream synthesis and improves membrane permeability in final drug candidates by removing a hydrogen bond donor.

-

The Ethenyl Moiety: The ortho-vinyl group is a site of high reactivity. While it enables powerful transformations like Ring-Closing Metathesis (RCM) or Heck couplings, it renders the molecule susceptible to auto-polymerization and oxidative cleavage, necessitating strict storage protocols (inert atmosphere, -20 °C).

Experimental Workflow: Self-Validating Synthesis Protocol

Because the ethenyl group is prone to radical-induced polymerization, it must be installed late in the synthetic sequence under mild conditions. The industry standard is a Palladium-catalyzed Suzuki-Miyaura cross-coupling using a bench-stable vinylboron reagent.

Methodological Rationale

We utilize potassium vinyltrifluoroborate rather than vinylmagnesium bromide. Grignard reagents are overly harsh and can cause unwanted deprotonation of the secondary amine or nucleophilic aromatic substitution at the fluorinated ring. The trifluoroborate salt provides a controlled, slow release of the vinyl nucleophile, preventing homocoupling and maximizing yield.

Workflow for the Pd-catalyzed synthesis of 2-Ethenyl-4-fluoro-N-methylaniline.

Step-by-Step Protocol

-

Reagent Assembly: In an oven-dried Schlenk flask, combine 2-bromo-4-fluoro-N-methylaniline (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

-

Catalyst Loading: Add PdCl₂(dppf) (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the active Pd(II) intermediate, suppressing undesired β-hydride elimination and accelerating the reductive elimination of the vinylated product.

-

Solvent & Deoxygenation: Suspend the mixture in a THF/H₂O (9:1 v/v) solvent system. Degas the suspension via three rigorous freeze-pump-thaw cycles. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes. Complete deoxygenation is mandatory for catalytic turnover.

-

Thermal Activation: Backfill the flask with argon and heat the reaction mixture to 80 °C for 12 hours with vigorous stirring.

-

Workup: Cool the reaction to room temperature, quench with deionized water, and extract three times with ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-ethenyl-4-fluoro-N-methylaniline.

The Self-Validating System

To ensure the protocol has succeeded without inducing polymerization, the system must self-validate through immediate analytical checkpoints:

-

In-Process GC-MS: Run an aliquot of the crude mixture. The complete disappearance of the aryl bromide starting material (m/z ~204) and the appearance of a sharp product peak (m/z 151) confirms successful catalytic turnover.

-

Post-Purification ¹H-NMR: The definitive validation of the intact ethenyl group is the presence of characteristic vinyl protons. Look for a distinct doublet of doublets in the 5.3–5.8 ppm region, confirming the terminal alkene has not undergone auto-polymerization during thermal activation.

Application Vectors in Drug Development

The true value of 2-ethenyl-4-fluoro-N-methylaniline lies in its capacity for rapid structural complexation. The proximity of the N-methylamine and the vinyl group makes it an ideal substrate for intramolecular hydroamination or Heck-type cyclizations to yield 1-methyl-5-fluoroindole derivatives. Indoles are privileged pharmacophores found in numerous CNS therapeutics and oncology drugs. By starting with a pre-fluorinated, pre-methylated, and pre-vinylated building block, medicinal chemists can bypass multi-step functionalization of the indole core, significantly accelerating the drug discovery timeline.

References

- 4-[3-(Tert-butoxycarbonylamino)

- 4-Fluoro-2-methylaniline 96 452-71-1 - Sigma-Aldrich Source: Sigma-Aldrich URL

- An In-Depth Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline - Benchchem Source: Benchchem URL

Sources

Comprehensive Spectroscopic Characterization of 2-Ethenyl-4-fluoro-N-methylaniline

A Technical Guide for Structural Validation in Drug Development

Introduction: The Analytical Imperative

In modern drug discovery and materials science, functionalized anilines serve as critical building blocks. Specifically, 2-Ethenyl-4-fluoro-N-methylaniline (Molecular Formula: C9H10FN, MW: 151.18 g/mol ) is a highly versatile precursor. The presence of the ortho-vinyl group enables rapid access to functionalized indoles and quinolines via Heck coupling or hydroamination, while the para-fluorine atom is a common bioisostere used to modulate metabolic stability and lipophilicity.

As a Senior Application Scientist, I approach the structural validation of such building blocks not as a mere checklist, but as a self-validating system of orthogonal data. A single spectroscopic technique is prone to misinterpretation; however, when Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) are integrated, they form an unbreakable chain of evidence [1]. This whitepaper details the theoretical expectations, causal relationships in the data, and the rigorous experimental protocols required to definitively characterize 2-Ethenyl-4-fluoro-N-methylaniline.

Orthogonal Validation Strategy

To ensure absolute scientific integrity, our analytical workflow relies on orthogonal techniques. NMR provides the electronic environment and atomic connectivity, FT-IR confirms the presence of specific vibrational dipole moments, and MS validates the molecular mass and gas-phase stability.

Orthogonal spectroscopic workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For this fluorinated, vinylic aniline, we rely on 1 H, 13 C, and 19 F NMR. The presence of the 19 F nucleus (100% natural abundance, spin ½) is an analytical gift: it introduces heteronuclear spin-spin coupling that acts as an internal ruler, definitively mapping the aromatic ring [2].

1 H NMR: Probing the Vinyl and Aromatic Systems

The 1 H NMR spectrum is defined by three distinct regions: the aliphatic N-methyl, the complex vinyl system, and the fluorinated aromatic core. The vinyl group exhibits a classic AMX spin system. The internal proton ( Hx ) is heavily split by both the trans ( Ha , 3J≈17.5 Hz) and cis ( Hb , 3J≈11.0 Hz) terminal protons. The aromatic protons are split not only by each other but also by the fluorine atom, requiring careful analysis of 3JHF and 4JHF couplings [3].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )

| Position / Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration |

| N-H | ~3.80 | br s | - | 1H |

| N-CH 3 | ~2.85 | s (or d) | 3JHH=5.0 (if slow exchange) | 3H |

| Vinyl internal ( Hx ) | ~6.70 | dd | 3Jtrans=17.5 , 3Jcis=11.0 | 1H |

| Vinyl terminal ( Ha , trans) | ~5.60 | dd | 3Jtrans=17.5 , 2Jgem=1.5 | 1H |

| Vinyl terminal ( Hb , cis) | ~5.30 | dd | 3Jcis=11.0 , 2Jgem=1.5 | 1H |

| Aromatic H-3 (ortho to F) | ~7.00 | dd | 3JHF=9.5 , 4JHH=3.0 | 1H |

| Aromatic H-5 (ortho to F) | ~6.80 | ddd | 3JHF=8.5 , 3JHH=8.5 , 4JHH=3.0 | 1H |

| Aromatic H-6 (meta to F) | ~6.50 | dd | 3JHH=8.5 , 4JHF=4.5 | 1H |

13 C and 19 F NMR: The Power of Heteronuclear Coupling

In the 13 C spectrum (run with 1 H broad-band decoupling), the carbon signals are split exclusively by the 19 F nucleus. The magnitude of this coupling is inversely proportional to the number of intervening bonds. The C-F carbon (C-4) will show a massive 1JCF of ~240 Hz. This intrinsic splitting pattern self-validates the assignment of every carbon on the aromatic ring, eliminating the need for complex 2D HMBC experiments for basic identification [3].

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )

| Carbon Assignment | Chemical Shift ( δ , ppm) | Multiplicity | C-F Coupling ( JCF , Hz) |

| C-4 (C-F) | ~155.0 | d | 1JCF≈240 |

| C-1 (C-NHCH 3 ) | ~142.0 | d | 4JCF≈2 |

| C-2 (C-Vinyl) | ~125.0 | d | 3JCF≈6 |

| C-3 (Aromatic) | ~113.0 | d | 2JCF≈22 |

| C-5 (Aromatic) | ~115.0 | d | 2JCF≈21 |

| C-6 (Aromatic) | ~110.0 | d | 3JCF≈8 |

| Vinyl -CH= | ~131.0 | s | - |

| Vinyl =CH 2 | ~116.0 | s | - |

| N-CH 3 | ~30.5 | s | - |

Table 3: Predicted 19 F NMR Data (376 MHz, CDCl 3 , CFCl 3 ref)

| Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) |

| F at C-4 | ~ -125.0 | td | 3JHF≈8.5 , 4JHF≈4.5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides connectivity, IR spectroscopy identifies the specific dipole moment changes associated with functional groups. For 2-Ethenyl-4-fluoro-N-methylaniline, the IR spectrum serves as a rapid, non-destructive validation tool. The presence of the secondary amine is confirmed by a single, sharp N-H stretching band, while the vinyl group presents characteristic out-of-plane bending modes [2]. The C-F bond, highly polarized, yields an intense stretching band that dominates the fingerprint region.

Table 4: Key FT-IR Vibrational Modes (ATR Method)

| Wavenumber (cm −1 ) | Intensity | Assignment / Causality |

| ~3410 | Medium, sharp | N-H stretch (Secondary amine, single band) |

| ~3080, 3010 | Weak | C-H stretch ( sp2 , aromatic and vinylic) |

| ~2930, 2850 | Weak | C-H stretch ( sp3 , N-methyl group) |

| ~1630 | Medium | C=C stretch (Vinyl group) |

| ~1600, 1510 | Strong | C=C stretch (Aromatic ring skeletal vibrations) |

| ~1220 | Very Strong | C-F stretch (Highly polarized bond) |

| ~990, 910 | Strong | =CH 2 out-of-plane bend (Characteristic of terminal vinyl) |

| ~810 | Strong | Aromatic C-H out-of-plane bend (1,2,4-trisubstituted) |

Mass Spectrometry (MS) & Fragmentation Dynamics

Electron Ionization (EI) at 70 eV provides a harsh ionization environment, yielding a robust and reproducible fragmentation pattern. The molecular ion ( M+∙ ) for 2-Ethenyl-4-fluoro-N-methylaniline is expected at m/z 151.

The fragmentation is driven by the stabilization of the resulting carbocations. The loss of a methyl radical from the secondary amine yields a stable cation at m/z 136. Alternatively, the highly electronegative fluorine can be lost, yielding an m/z 132 peak. A deeper structural rearrangement, typical of alkylated anilines, involves the loss of CH 2 =NH to form a fluorinated tropylium-like derivative at m/z 122 [2].

Primary electron ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

Table 5: Expected GC-EI-MS Data

| m/z Ratio | Relative Abundance | Ion Assignment |

| 151 | High (often Base Peak) | M+∙ (Molecular Ion) |

| 136 | High | [M−CH3]+ |

| 132 | Low to Medium | [M−F]+ |

| 122 | Medium | [M−CH2NH]+ (Rearrangement) |

Self-Validating Experimental Protocols

To guarantee the trustworthiness of the data, researchers must adhere to strict, self-validating protocols. The following methodologies ensure that artifacts are minimized and the resulting data is publication-ready.

Protocol A: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is chosen because it lacks exchangeable protons, preventing the N-H signal from washing out, which would occur in protic solvents like Methanol- d4 .

-

Internal Standardization: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS 1 H signal to exactly 0.00 ppm. This calibrates the chemical shift axis, ensuring the vinylic shifts are accurate.

-

Acquisition Parameters ( 13 C): Due to the lack of NOE (Nuclear Overhauser Effect) enhancement on quaternary carbons (C-1, C-2, C-4), utilize a relaxation delay ( D1 ) of at least 2.0 seconds to ensure accurate integration and signal-to-noise ratio for the C-F split doublets.

Protocol B: ATR-FTIR Acquisition

-

Background Subtraction: Before analyzing the sample, record a background spectrum of the empty, clean diamond or zinc selenide (ZnSe) ATR crystal. This removes ambient CO 2 and water vapor artifacts.

-

Sample Application: Place 1–2 mg of the neat compound (if solid) or a small drop (if oil) directly onto the crystal. Apply the pressure anvil until the signal transmission drops to an optimal 70-80%.

-

Validation: After acquisition, clean the crystal with isopropanol and run a subsequent blank to ensure no cross-contamination remains (the C-F stretch at 1220 cm −1 is highly persistent if not cleaned properly).

Protocol C: GC-EI-MS Analysis

-

Column Selection: Use a standard non-polar capillary column (e.g., HP-5MS or DB-5, 30 m x 0.25 mm x 0.25 µm). This ensures the compound elutes cleanly based on its boiling point without interacting with active silanol sites.

-

Temperature Gradient: Inject 1 µL of a 1 mg/mL solution (in dichloromethane). Start the oven at 50°C (hold 1 min), ramp at 15°C/min to 280°C. This sharpens the chromatographic peak, ensuring the mass spectrometer samples a concentrated plug of the analyte.

-

Ionization: Maintain the EI source at exactly 70 eV. This is the universal standard for EI-MS; deviating from 70 eV alters the fragmentation thermodynamics, making comparison to standard libraries (like the NIST WebBook) invalid [1].

References

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. URL:[Link]

-

Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons. URL:[Link]

-

Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Pretsch, E., Bühlmann, P., & Badertscher, M. Springer Berlin Heidelberg. URL:[Link]

Solubility Profiling of 2-Ethenyl-4-fluoro-N-methylaniline in Organic Solvents: A Technical Guide

Executive Summary

In modern organic synthesis and pre-clinical drug development, the precise characterization of a building block’s physicochemical properties is paramount. 2-Ethenyl-4-fluoro-N-methylaniline (CAS No. 210536-19-9)[1], also recognized under the nomenclature benzenamine, 2-ethenyl-4-fluoro-N-methyl-[2], is a highly specialized, commercially available fluorinated aniline derivative. Featuring a vinyl (ethenyl) group, a fluorine atom, and a secondary amine (N-methyl), this molecule presents a unique stereoelectronic profile that dictates its behavior in organic media.

This whitepaper provides an authoritative framework for predicting, determining, and validating the solubility of 2-Ethenyl-4-fluoro-N-methylaniline in various organic solvents. By synthesizing theoretical predictive models with gold-standard empirical methodologies, this guide equips researchers with the protocols necessary to optimize reaction conditions, purification workflows, and formulation strategies.

Structural Analysis & Predictive Solubility Modeling

Before initiating empirical testing, a Senior Application Scientist must evaluate the solute-solvent interactions from a mechanistic perspective. The solubility of 2-Ethenyl-4-fluoro-N-methylaniline is governed by the interplay of its functional groups:

-

Fluoro Group (-F): Highly electronegative but a poor hydrogen-bond acceptor. It significantly enhances the lipophilicity (LogP) of the aromatic system.

-

Ethenyl Group (-CH=CH2): Non-polar and highly lipophilic, driving solubility in non-polar hydrocarbon solvents through London dispersion forces.

-

N-Methylamine (-NHCH3): A secondary amine capable of acting as both a weak hydrogen-bond donor and acceptor, allowing for dipole-dipole interactions in polar aprotic and protic solvents.

Hansen Solubility Parameters (HSP)

To avoid the inefficiencies of trial-and-error, we apply the Hansen Solubility Parameters (HSP) framework[3]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

-

δD (Dispersion): van der Waals forces.

-

δP (Polarity): Permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Electron exchange interactions.

A solvent will successfully dissolve 2-Ethenyl-4-fluoro-N-methylaniline if its HSP coordinates locate it within the "interaction radius" ( R0 ) of the solute in three-dimensional Hansen space[4]. Because this molecule possesses moderate polarity and high dispersion characteristics, it exhibits optimal solubility in halogenated and polar aprotic solvents.

Fig 1: Solvent selection logic based on Hansen Solubility Parameters (HSP).

Predictive Solubility Profile

Based on structural homology and HSP principles, Table 1 summarizes the predicted solubility profile of 2-Ethenyl-4-fluoro-N-methylaniline across standard organic solvent classes.

Table 1: Predictive Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very High (>100 mg/mL) | Strong dipole-dipole interactions; universal solvent for functionalized aromatics. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Very High (>100 mg/mL) | Excellent solvation of the N-methyl and fluoro-aromatic systems. |

| Halogenated | Dichloromethane (DCM) | 8.9 | High (50 - 100 mg/mL) | High δD alignment with the fluorinated aromatic ring. |

| Ethers | Tetrahydrofuran (THF) | 7.6 | High (50 - 100 mg/mL) | Oxygen lone pairs act as H-bond acceptors for the secondary amine. |

| Alcohols | Methanol (MeOH) | 32.7 | Moderate (10 - 50 mg/mL) | Protic nature supports H-bonding, but high polarity resists the lipophilic vinyl group. |

| Aliphatic | Hexane / Heptane | 1.9 | Low (<10 mg/mL) | Insufficient polarity to overcome the cohesive energy of the pure solid lattice. |

Experimental Determination: The Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory for regulatory compliance and process scale-up. The Saturation Shake-Flask Method is the gold standard for determining true thermodynamic equilibrium solubility, as outlined by general pharmacopeial guidelines such as USP <1236>[5].

Kinetic solubility assays (often utilizing DMSO stock dilutions) are prone to supersaturation and precipitation artifacts[6]. Therefore, for accurate physicochemical profiling, thermodynamic equilibration of the solid powder directly in the target organic solvent is required.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

-

Vial Preparation: Dispense 2.0 mL of the target organic solvent into a chemically inert, tightly sealed 4.0 mL borosilicate glass vial.

-

Solid Addition: Incrementally add crystalline 2-Ethenyl-4-fluoro-N-methylaniline to the solvent until a visible, persistent suspension is formed. Causality: An excess of solid is critical to ensure the chemical potential of the solute in the solid phase equals that in the solution phase, establishing true thermodynamic equilibrium[7].

Phase 2: Equilibration 3. Agitation: Place the sealed vials in an orbital shaker incubator. Agitate at 200 RPM. 4. Temperature Control: Maintain the temperature strictly at 25.0°C ± 0.5°C (or the specific target temperature). Causality: Solubility is highly temperature-dependent. Fluctuations alter the kinetic energy of the solvent, leading to transient supersaturation or premature precipitation, which skews quantitative results. 5. Incubation Time: Equilibrate for 24 to 72 hours. For novel compounds, sample at 24h, 48h, and 72h to verify that the concentration has plateaued, confirming equilibrium[8].

Phase 3: Phase Separation 6. Separation: Remove the vials and immediately separate the saturated solution from the excess solid. Use high-speed centrifugation (e.g., 10,000 x g for 10 minutes) rather than filtration if the organic solvent is incompatible with standard filter membranes (e.g., PTFE or Nylon) or if adsorption to the filter is a concern[9].

Phase 4: Analytical Quantification 7. Dilution: Accurately pipette an aliquot of the supernatant and dilute it with a compatible mobile phase to bring the concentration within the linear dynamic range of the detector. 8. HPLC-UV Analysis: Quantify the concentration using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV), referencing a previously established calibration curve of 2-Ethenyl-4-fluoro-N-methylaniline[10].

Fig 2: Thermodynamic shake-flask solubility workflow for organic solvents.

Troubleshooting & Data Interpretation

When conducting solubility profiling for functionalized anilines, several physicochemical phenomena can compromise data integrity. A self-validating protocol must account for the following:

-

Supersaturation Artifacts: If the ambient temperature drops between the incubator and the centrifuge, the solution may become supersaturated, leading to micro-precipitation and artificially low solubility readings. Solution: Ensure all separation equipment (e.g., centrifuge rotors) is pre-equilibrated to the exact experimental temperature.

-

Polymorphic Transformations: The excess solid remaining after the 72-hour equilibration should be isolated and analyzed via X-ray Powder Diffraction (XRPD). Solvents can induce polymorphic phase changes or the formation of solvates, meaning the solubility measured is that of the new crystal form, not the original input material.

-

Solvent Volatility: When working with highly volatile solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), evaporation during the shake-flask process or sample transfer will artificially inflate the calculated concentration. Solution: Use crimp-sealed vials with PTFE septa and work swiftly during the dilution phase.

References

-

NextSDS. "Benzenamine, 2-ethenyl-4-fluoro-N-methyl- (9CI) — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

-

Biorelevant. "USP <1236>: Solubility Measurements Chapter." Biorelevant Knowledge Center. URL: [Link]

-

Hansen, C. M. "Hansen Solubility Parameters: Polymers, Nanoparticles, Solvents, DNA, Gloves, Skin." Hansen Solubility. URL: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. nextsds.com [nextsds.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. biorelevant.com [biorelevant.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. scribd.com [scribd.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. biorelevant.com [biorelevant.com]

- 10. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

Reactivity Profile and Synthetic Utility of 2-Ethenyl-4-fluoro-N-methylaniline: A Technical Guide for Advanced Heterocyclic Construction

Executive Summary

In the landscape of modern drug discovery, the strategic selection of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 2-Ethenyl-4-fluoro-N-methylaniline (CAS: 210536-19-9)[1] represents a privileged, multi-reactive scaffold. Featuring a secondary amine, a terminal olefin, and a strategically positioned fluorine atom, this compound serves as a premier precursor for the divergent synthesis of fluorinated indoles, indolines, and quinolines.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, providing an in-depth analysis of the electronic causality driving this molecule's reactivity. Furthermore, this guide provides self-validating experimental protocols to ensure high-fidelity reproducibility in your synthetic workflows.

Structural & Electronic Profiling

The reactivity of 2-ethenyl-4-fluoro-N-methylaniline is dictated by the push-pull electronic dynamics of its three key functional groups:

-

N-Methyl Secondary Amine: Unlike primary 2-vinylanilines, the N-methyl group enhances the nucleophilicity of the nitrogen lone pair via inductive electron donation. This accelerates intramolecular cyclization rates and directly yields N-methylated heterocycles (e.g., 1-methylindoles), bypassing the need for downstream N-alkylation steps—a critical advantage for improving the pharmacokinetic profiles of lead compounds[2].

-

2-Vinyl (Ethenyl) Group: The terminal olefin is conjugated with the electron-rich aniline ring. It acts as a versatile π -system that is highly susceptible to electrophilic metal activation (e.g., Pd(II)), radical addition, and cycloaddition[3].

-

4-Fluoro Substituent: Positioned para to the amine and meta to the vinyl group, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I) coupled with a resonance electron-donating effect (+R). This unique combination stabilizes the aromatic core against unwanted electrophilic aromatic substitution (EAS) side-reactions, funneling the molecule's reactivity exclusively toward the vinyl moiety[2]. Upon cyclization, the C4-fluorine maps directly to the C5-position of the resulting indole/indoline, a highly desirable substitution pattern in medicinal chemistry for enhancing metabolic stability.

Core Reactivity Trajectories

The orthogonal reactivity of the amine and vinyl groups allows 2-ethenyl-4-fluoro-N-methylaniline to be directed down three distinct synthetic pathways:

-

Pathway A: Intramolecular Oxidative Cyclization (Indole Synthesis). Transition-metal catalysis (typically Pd) activates the vinyl group, promoting intramolecular aminopalladation. Subsequent β -hydride elimination yields 5-fluoro-1-methylindole[2].

-

Pathway B: Photoredox Multicomponent Annulation (Indoline Synthesis). Under visible-light irradiation, the vinyl group accepts electrophilic radicals (e.g., sulfonyl radicals). When intercepted by sulfur ylides, a cascade radical addition/SN2 substitution occurs, yielding heavily decorated indolines without the need for external oxidants[4].

-

Pathway C: Tandem Annulation via C-C Cleavage (Quinoline Synthesis). Reaction with alkynoates under acid catalysis triggers a tandem Michael addition and cyclization, leading to C2-substituted quinolines[5].

Divergent synthetic pathways of 2-Ethenyl-4-fluoro-N-methylaniline into privileged scaffolds.

Quantitative Reactivity Data

The following table summarizes the optimized parameters and expected outcomes for the primary reactivity pathways of this scaffold, synthesized from recent [4][5].

| Reactivity Pathway | Catalytic System / Reagents | Target Scaffold | Typical Yield | Regio-/Stereoselectivity |

| Oxidative Cyclization | 5 mol% Pd(OAc)₂, 2.0 eq Cu(OAc)₂, DMF, 80 °C | 5-Fluoro-1-methylindole | 85–92% | >99% (5-endo-trig closure) |

| Photoredox Annulation | 2 mol% [Ru(bpy)₃]Cl₂, Blue LED, Sulfonyl Chloride | C2/C3-Substituted Indolines | 75–88% | High trans-diastereoselectivity |

| Tandem Annulation | Alkynoates, Brønsted Acid (10 mol%), 100 °C | 6-Fluoro-1-methylquinolines | 70–80% | C2-Substituted |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and in-process analytical controls to verify mechanistic progression.

Protocol 1: Palladium-Catalyzed Synthesis of 5-Fluoro-1-methylindole

Causality: Pd(OAc)₂ is selected as the electrophilic metal center due to its high affinity for olefin coordination. Cu(OAc)₂ acts as a stoichiometric terminal oxidant to regenerate the active Pd(II) species from Pd(0). DMF is utilized as the solvent because its polar, weakly coordinating nature stabilizes the polar transition states during aminopalladation.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-ethenyl-4-fluoro-N-methylaniline (1.0 mmol, 151.2 mg)[1].

-

Catalyst Loading: Add Pd(OAc)₂ (0.05 mmol, 11.2 mg) and Cu(OAc)₂ (2.0 mmol, 363.3 mg). Self-Validation: The use of 2.0 equivalents of copper ensures complete catalyst turnover without over-oxidizing the electron-rich indole product.

-

Solvent Addition: Add anhydrous DMF (5.0 mL) under a positive stream of nitrogen. Seal the tube and heat the mixture to 80 °C for 4 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. Validation Check: The reaction is deemed complete when the substrate peak (m/z 152 [M+H]⁺) disappears and is replaced entirely by the indole product peak (m/z 150 [M+H]⁺), confirming the loss of two protons via β -hydride elimination.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMF.

-

Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield the pure 5-fluoro-1-methylindole.

Catalytic cycle for the Pd-catalyzed intramolecular oxidative cyclization to 5-fluoro-1-methylindole.

Protocol 2: Visible-Light-Driven Synthesis of Sulfonated Indolines

Causality: This multicomponent reaction leverages the photoredox properties of [Ru(bpy)₃]Cl₂[4]. Upon excitation by blue light (460 nm), the Ru(II)* excited state undergoes a single-electron transfer (SET) to reduce a sulfonyl chloride to an electrophilic sulfonyl radical. This radical selectively attacks the electron-rich vinyl group of the substrate. The resulting benzylic radical is trapped by a sulfur ylide, followed by an intramolecular SN2 displacement by the N-methyl amine to close the indoline ring.

Step-by-Step Methodology:

-

Preparation: To a 10 mL transparent glass vial, add 2-ethenyl-4-fluoro-N-methylaniline (0.2 mmol), p-toluenesulfonyl chloride (0.3 mmol), and the target sulfur ylide (0.3 mmol).

-

Photocatalyst Loading: Add [Ru(bpy)₃]Cl₂·6H₂O (2 mol%, 3.0 mg) and dissolve the mixture in anhydrous CH₃CN (2.0 mL).

-

Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Self-Validation: Oxygen is a potent triplet quencher. Failure to degas will result in O₂ quenching the Ru(II)* excited state, stalling the reaction.

-

Irradiation: Place the vial 3 cm away from a 24 W Blue LED lamp (460 nm) and stir at room temperature for 9–12 hours. Control Validation: Run a parallel reaction wrapped in aluminum foil (dark control). The dark control must show 0% conversion via TLC, validating that the mechanism is strictly photochemically driven[4].

-

Workup & Purification: Quench with water (5 mL), extract with CH₂Cl₂ (3 × 5 mL), dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the highly functionalized indoline.

References

-

Organic Letters (2020). "Visible-Light-Driven Radical Multicomponent Reaction of 2-Vinylanilines, Sulfonyl Chlorides, and Sulfur Ylides for Synthesis of Indolines." American Chemical Society. Available at:[Link]

-

Organic Letters (2018). "Cleavage of C–C Bonds for the Synthesis of C2-Substituted Quinolines and Indoles by Catalyst-Controlled Tandem Annulation of 2-Vinylanilines and Alkynoates." American Chemical Society. Available at:[Link]

-

Journal of Heterocyclic Chemistry (2024). "2-Vinylaniline in the synthesis of heterocycles: Recent advances." Wiley Online Library. Available at:[Link]

Sources

Application of 2-Ethenyl-4-fluoro-N-methylaniline in pharmaceutical synthesis

Application Note: 2-Ethenyl-4-fluoro-N-methylaniline as a Strategic Precursor for Fluorinated N-Heterocycles

Executive Summary & Strategic Value

In modern pharmaceutical synthesis, the rapid assembly of complex, drug-like scaffolds from simple precursors is critical for accelerating structure-activity relationship (SAR) studies. 2-Ethenyl-4-fluoro-N-methylaniline (CAS: 210536-19-9) represents a highly privileged, pre-organized building block. As an ortho-vinylaniline derivative, it serves as a versatile linchpin for the divergent synthesis of fluorinated indoles, indolines, and quinolines.

The strategic value of this molecule lies in its specific substitution pattern:

-

The ortho-Vinyl Group: Provides a pre-organized two-carbon linker that enables rapid transition-metal-catalyzed intramolecular cyclization.

-

The N-Methyl Group: Prevents unwanted competitive primary imine formation, directs the transition metal catalyst to the alkene, and provides the requisite N-methylation often required to enhance the lipophilicity and cellular permeability of kinase inhibitors and 5-HT receptor ligands.

-

The 4-Fluoro Group: Positioned para to the amine, this fluorine atom translates to the 5-position in resulting indoles or the 6-position in quinolines. It strategically blocks CYP450-mediated aromatic oxidation, improving the metabolic half-life of the final active pharmaceutical ingredient (API).

Mechanistic Causality: Divergent Synthetic Pathways

The synthesis of N-heterocycles from 2-ethenyl-4-fluoro-N-methylaniline relies on the selective activation of either the amine or the alkene moiety, governed by the choice of transition metal catalyst .

Pathway A: Palladium-Catalyzed Oxidative Cyclization (Indoles) Utilizing a Pd(II) catalyst, the electron-rich alkene is electrophilically activated (aminopalladation). The secondary amine attacks the activated alkene, forming an alkylpalladium intermediate. Subsequent β-hydride elimination yields the aromatic 5-fluoro-1-methylindole. The use of an N-methyl group accelerates this step by locking the conformation and preventing oxidative dimerization side-reactions common with primary anilines .

Pathway B: Rhodium-Catalyzed Carbenylative Amination (Spiroindolines) When reacted with α-diazocarbonyl compounds in the presence of Rh(II), the diazo compound decomposes into a highly reactive metallocarbene. The nucleophilic N-methyl amine of the precursor attacks the carbene to form an ammonium ylide. This intermediate undergoes a highly ordered intramolecular trapping by the ortho-vinyl group, yielding complex, 3D-rich spiroindolines with excellent diastereoselectivity .

Pathway C: Rhodium-Catalyzed Carbonannulation (Quinolines) By employing a Rh(I) catalyst and a carbon monoxide surrogate (e.g., paraformaldehyde), the ortho-vinylaniline undergoes a formal [4+1+1] cycloaddition. The reaction proceeds via C-H activation and CO insertion, yielding 6-fluoro-1-methylquinolinones, which are core scaffolds for numerous tyrosine kinase inhibitors .

Divergent synthetic pathways of 2-Ethenyl-4-fluoro-N-methylaniline.

Quantitative Data Summary

The following table summarizes the reaction parameters and efficiency metrics for the three divergent pathways utilizing 2-ethenyl-4-fluoro-N-methylaniline.

| Pathway | Target Scaffold | Catalyst System | Oxidant / Additive | Temp / Time | Typical Yield |

| A. Oxidative Cyclization | 5-Fluoro-1-methylindole | 5 mol% PdCl2(MeCN)2 | CuCl2 (2.0 eq) | 80 °C / 4 h | 78 - 85% |

| B. Carbenylative Amination | Fluorinated Spiroindoline | 2 mol% Rh2(OAc)4 | 3-Diazooxindole | 25 °C / 12 h | 82 - 91% (dr >19:1) |

| C. Carbonannulation | 6-Fluoro-1-methylquinolinone | 2.5 mol% [Rh(cod)Cl]2 | (HCHO)n (CO surrogate) | 100 °C / 16 h | 65 - 75% |

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 5-Fluoro-1-methyl-1H-indole via Wacker-Type Cyclization

Causality Focus: CuCl2 is utilized as a stoichiometric terminal oxidant to regenerate the active Pd(II) species from Pd(0) after β-hydride elimination, closing the catalytic cycle.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge PdCl2(MeCN)2 (0.05 mmol, 5 mol%) and anhydrous CuCl2 (2.0 mmol, 2.0 equiv).

-

Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (repeat 3x) to prevent unwanted background oxidation of the amine.

-

Reagent Addition: Dissolve 2-ethenyl-4-fluoro-N-methylaniline (1.0 mmol) in anhydrous DMF (5.0 mL) and add via syringe.

-

Reaction: Heat the mixture to 80 °C for 4 hours.

-

Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the highly UV-active starting material spot (Rf ~0.6) disappears, replaced by a blue-fluorescent indole spot (Rf ~0.4) under 254 nm UV light.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 10% aqueous NH4OH (3 x 10 mL) to strip copper salts. Dry over Na2SO4, filter, and concentrate.

-

Quality Control: Confirm product via 1H NMR (CDCl3). Validation marker: The complete disappearance of the characteristic vinyl doublet-of-doublets (δ 5.3–7.0 ppm) and the appearance of the indole C2/C3 protons as doublets at δ 7.0 and 6.4 ppm.

Protocol B: Synthesis of Fluorinated Spiroindolines via Carbenylative Amination

Causality Focus: The reaction is run at room temperature to stabilize the transient ammonium ylide intermediate, preventing premature degradation and ensuring high diastereoselectivity during the [2,3]-sigmatropic rearrangement.

-

Preparation: In a 20 mL vial, dissolve 2-ethenyl-4-fluoro-N-methylaniline (1.0 mmol) and Rh2(OAc)4 (0.02 mmol, 2 mol%) in anhydrous Dichloromethane (DCM, 4.0 mL).

-

Slow Addition: Dissolve the chosen 3-diazooxindole (1.2 mmol) in DCM (2.0 mL) and add dropwise via a syringe pump over 1 hour at 25 °C. Causality: Slow addition prevents diazo dimerization.

-

Reaction: Stir at 25 °C for an additional 11 hours.

-

Self-Validation (In-Process Control): Observe the cessation of nitrogen gas evolution (bubbling). Analyze an aliquot via LC-MS to confirm the mass shift corresponding to the exact [M+H]+ of the spiro-adduct.

-

Workup & Purification: Evaporate the DCM under reduced pressure. Purify the crude residue directly via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Quality Control: Evaluate diastereomeric ratio (dr) via crude 1H NMR prior to chromatography. A dr of >19:1 is standard, validated by a single set of distinctly shifted N-methyl singlet protons (δ 2.8-3.1 ppm).

References

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Chemical Reviews, American Chemical Society. URL:[Link]

-

Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

-

Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem Nature Communications, National Center for Biotechnology Information (NCBI). URL:[Link]

Application Note: Analytical Methods for the Quantification of 2-Ethenyl-4-fluoro-N-methylaniline

Introduction and Chemical Context

2-Ethenyl-4-fluoro-N-methylaniline (CAS: 210536-19-9)[1] is a highly specialized aromatic amine. Fluoro-N-methylanilines serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological disorders, as well as in advanced agrochemical formulations[2].

Quantifying this specific compound presents unique analytical challenges due to its trifunctional nature:

-

The Secondary Amine: N-methylanilines are basic and prone to severe peak tailing on standard silica columns due to secondary interactions with residual silanols[3].

-

The 2-Ethenyl (Vinyl) Group: This moiety is highly susceptible to photo-induced radical polymerization and thermal degradation.

-

The 4-Fluoro Substituent: The highly electronegative fluorine atom alters the electron density of the aromatic ring, shifting both the optimal UV absorption wavelength and the vibrational spectra of the molecule[4].

This application note provides self-validating, step-by-step protocols for both high-concentration bulk purity analysis (HPLC-UV) and trace-level quantification (LC-MS/MS), explicitly detailing the physicochemical causality behind each methodological choice.

Experimental Workflow & Causality

Analytical workflow for the quantification of 2-Ethenyl-4-fluoro-N-methylaniline.

Protocol A: HPLC-UV for Bulk Purity and API Release

This method is designed for the routine quantification of 2-Ethenyl-4-fluoro-N-methylaniline during chemical synthesis or batch release, where concentrations typically range from 0.01 to 1.0 mg/mL.

Chromatographic Conditions

| Parameter | Specification | Causality / Rationale |

| Column | Superficially Porous C18, 100 x 4.6 mm, 2.7 µm (End-capped) | End-capping blocks free silanols, preventing the secondary amine from binding and causing peak tailing. |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.2) | Acidic pH ensures the N-methylaniline is fully protonated, standardizing its retention mechanism. |

| Mobile Phase B | Acetonitrile (100%) | Aprotic solvent provides sharper peaks for fluorinated aromatics compared to methanol. |

| Gradient | 0-2 min: 5% B; 2-8 min: 5% to 60% B; 8-10 min: 60% B | Elutes the polar amine early while washing highly retained lipophilic impurities late in the run. |

| Flow Rate | 1.2 mL/min | Optimizes the Van Deemter curve for 2.7 µm superficially porous particles. |

| Detection | UV at 245 nm | Captures the conjugated π-system of the phenyl ring and the 2-ethenyl group. |

| Column Temp | 30°C | Low temperature minimizes the risk of on-column vinyl polymerization. |

Step-by-Step Methodology

-

Standard Preparation: Accurately weigh 10.0 mg of 2-Ethenyl-4-fluoro-N-methylaniline reference standard into a 10 mL amber volumetric flask.

-

Expert Insight: Amber glassware is mandatory. The ethenyl group will undergo rapid photo-oxidation under standard laboratory fluorescent lighting.

-

-

Dilution: Dissolve and make up to volume with Mobile Phase A/B (50:50, v/v). Sonicate for 2 minutes in a cold water bath (<15°C).

-

Sample Preparation: Dissolve the test sample in the same diluent to achieve a target concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

Expert Insight: Do not use Nylon filters, as they can non-specifically bind secondary amines.

-

-

Injection: Inject 5 µL into the HPLC system. Ensure the autosampler is thermostat-controlled to 4°C.

Protocol B: LC-MS/MS for Trace-Level Quantification

When 2-Ethenyl-4-fluoro-N-methylaniline is a suspected Genotoxic Impurity (GTI) or requires pharmacokinetic bioanalysis, LC-MS/MS is required to achieve pg/mL sensitivity.

Mass Spectrometry Parameters

| Parameter | Setting | Causality / Rationale |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | The secondary amine readily accepts a proton [M+H]+ in acidic mobile phases[3]. |

| Precursor Ion (Q1) | m/z 152.1 | Exact mass of the protonated molecule ( C9H10FN+H+ ). |

| Product Ion (Q3) Quant | m/z 122.1 | Loss of the N-methyl group and rearrangement. |

| Product Ion (Q3) Qual | m/z 109.0 | Cleavage of the ethenyl group. |

| Collision Energy (CE) | 18 eV (Quant), 25 eV (Qual) | Optimized via direct infusion to maximize target fragment yield. |

| Source Temperature | 350°C | Kept relatively low for MS to prevent thermal degradation of the vinyl group prior to ionization. |

Step-by-Step Methodology

-

Matrix Extraction (Plasma/Serum): Transfer 100 µL of biological matrix into a 1.5 mL low-bind Eppendorf tube.

-

Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (e.g., N-methylaniline-d3).

-

Expert Insight: The immediate addition of acidic, ice-cold solvent simultaneously denatures binding proteins and stabilizes the reactive vinyl group against enzymatic or thermal degradation.

-

-

Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 200 µL of the clear supernatant to an amber autosampler vial equipped with a glass insert.

-

Injection: Inject 2 µL into the LC-MS/MS system using a rapid 3-minute ballistic gradient (5% to 95% B) on a sub-2 µm UHPLC C18 column.

Method Validation Summary

Both methods must be validated according to ICH Q2(R2) and ICH M10 guidelines. The following table represents the expected validation acceptance criteria for a self-validating system:

| Validation Parameter | HPLC-UV (Bulk) | LC-MS/MS (Trace) | Acceptance Criteria |

| Linearity Range | 1.0 - 100 µg/mL | 0.05 - 50 ng/mL | R2≥0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL | 0.01 ng/mL | S/N ≥ 3:1 |

| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.05 ng/mL | S/N ≥ 10:1 |

| Intra-day Precision (%RSD) | ≤ 1.5% | ≤ 5.0% | n=6 replicates at 100% level |

| Accuracy / Recovery | 98.0% - 102.0% | 85.0% - 115.0% | Spiked matrix recovery |

| Solution Stability | 24 hours at 4°C | 12 hours at 4°C | Must remain within ± 2% of initial |

Note on Stability: Due to the reactive ethenyl group, standard solutions must be prepared fresh daily unless stored at -80°C. Degradation will manifest as a loss of the parent peak and the appearance of broad, late-eluting polymeric baseline humps.

References

- Source: chemimpex.

- EvitaChem Product Catalog (CAS 210536-19-9)

- Source: rsc.

- Vibrational Spectra and Theoretical Calculations of cis- and trans-3-Fluoro-N-methylaniline in the Neutral (S0) and Cationic (D0)

Sources

Purification of 2-Ethenyl-4-fluoro-N-methylaniline by column chromatography

Application Note: Purification of 2-Ethenyl-4-fluoro-N-methylaniline via Modified Silica Gel Column Chromatography

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Rationale

2-Ethenyl-4-fluoro-N-methylaniline (CAS: 210536-19-9) is a highly functionalized building block frequently utilized in the synthesis of substituted indoles and complex pharmaceutical intermediates[1][2]. However, purifying this compound via standard normal-phase flash chromatography presents two distinct physicochemical challenges:

-

Amine Basicity: The secondary amine group interacts strongly with the acidic silanol groups of standard silica gel, leading to severe peak tailing and poor recovery[3][4].

-

Vinyl Reactivity: The ethenyl (vinyl) moiety is highly susceptible to free-radical auto-polymerization, a degradation pathway accelerated by concentration, heat, and light[5].

This application note details a self-validating, field-proven protocol to isolate this monomer in high purity while preventing in-process polymerization and stationary-phase degradation.

Causality & Chromatographic Strategy

To achieve high-resolution separation, the chromatographic environment must be chemically tailored to the molecule's vulnerabilities.

Neutralizing Brønsted Acid Sites Unmodified silica gel surfaces are densely populated with acidic silanol groups (Si-OH, pKa ~4.5–5.0). When a basic secondary amine passes through the column, it protonates, forming a strong ionic interaction with the stationary phase[3]. This manifests as irreversible adsorption and band broadening. Strategy: We utilize a sacrificial competing amine—typically 1% (v/v) Triethylamine (Et3N)—in the mobile phase. The Et3N preferentially binds to and neutralizes the acidic silanols, allowing the target aniline to elute as a tight, symmetrical band governed strictly by its polarity rather than acid-base kinetics[4][6].

Arresting Free-Radical Polymerization During column chromatography, the compound is highly diluted, which temporarily suppresses intermolecular vinyl polymerization. However, during the subsequent solvent evaporation step, the localized concentration of the monomer increases drastically. Without intervention, trace peroxides (formed via atmospheric oxygen) or thermal energy will initiate radical coupling, resulting in insoluble polymeric gels[5]. Strategy: A radical scavenger, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), is pre-spiked into the collection flasks. These inhibitors intercept radical propagation, preserving the monomeric state during concentration[5][7].

Physicochemical & Chromatographic Parameters

Table 1: Optimized Parameters for 2-Ethenyl-4-fluoro-N-methylaniline

| Parameter | Specification / Recommendation |

| Compound | 2-Ethenyl-4-fluoro-N-methylaniline[1] |

| CAS Number | 210536-19-9[1] |

| Stationary Phase | Silica Gel (230–400 mesh)[8] |

| Mobile Phase Modifier | 1% (v/v) Triethylamine (Et3N)[6] |

| Target Retention Factor (Rf) | 0.25 – 0.35[6] |

| Polymerization Inhibitor | 10–50 ppm MEHQ or BHT[5] |

| Evaporation Temperature | < 30°C (Water bath) |

| Storage Conditions | -20°C, under inert gas (Ar/N2), protected from light[5] |

Purification Workflow

Workflow for the purification and stabilization of 2-Ethenyl-4-fluoro-N-methylaniline.

Step-by-Step Experimental Protocols

Protocol 1: TLC Optimization and Mobile Phase Selection

Objective: Establish a solvent system that provides an Rf of ~0.3 while preventing amine streaking.

-

Prepare a base solvent mixture (e.g., Hexane/Ethyl Acetate at 90:10 or 80:20).

-

Add exactly 1% (v/v) Et3N to the mixture and mix thoroughly[6].

-

Spot the crude mixture onto a standard silica TLC plate and develop it in the modified solvent.

-

Self-Validation: Visualize under UV light (254 nm). The target amine must appear as a compact, circular spot. If the spot exhibits a "comet tail," increase the Et3N concentration to 2% (v/v) to ensure complete silanol suppression[6].

Protocol 2: Column Packing and Silica Deactivation

Objective: Saturate the stationary phase with the competing amine prior to sample introduction[4].

-

Slurry-pack the flash column with 230–400 mesh silica gel using the Et3N-modified solvent system[8].

-

Flush the packed column with a minimum of 2 to 3 Column Volumes (CV) of the modified solvent.

-

Causality: Failing to pre-flush the column will cause the Et3N in the sample plug to be consumed by the top layer of silica, leaving the rest of the column acidic and causing the target compound to streak mid-column.

Protocol 3: Sample Loading and Elution

Objective: Maximize resolution via narrow band loading[8].

-

Dissolve the crude 2-Ethenyl-4-fluoro-N-methylaniline in the absolute minimum volume of the elution solvent.

-

Carefully apply the solution to the flat head of the silica bed using a Pasteur pipette, ensuring the silica surface is not disturbed.

-

Push the sample into the silica bed using gentle positive pressure, then carefully add a layer of protective sand.

-

Elute the column using the optimized solvent system, collecting fractions in appropriately sized test tubes.

Protocol 4: Fraction Collection, Concentration, and Stabilization

Objective: Prevent vinyl auto-polymerization during solvent removal[5].

-

Crucial Step: Pre-spike the pooling flask with a radical inhibitor (e.g., 10–50 ppm of MEHQ or BHT relative to the expected product mass)[5][7].

-

Combine the TLC-pure fractions into the spiked flask.

-

Evaporate the solvent under reduced pressure using a rotary evaporator. Strictly maintain the water bath temperature below 30°C.

-

Self-Validation: The isolated product should be a mobile liquid or low-melting solid. The presence of a highly viscous, stringy residue indicates that partial polymerization has occurred due to excessive heat or insufficient inhibitor[5].

-

Purge the final storage vial with Argon or Nitrogen and store at -20°C in the dark[5].

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Severe peak tailing / Low yield | Incomplete neutralization of silica silanol groups[3]. | Increase Et3N concentration to 2% (v/v) or ensure the column is pre-flushed with at least 3 CV of modified solvent[6]. |

| Formation of insoluble gel during concentration | Auto-polymerization of the vinyl group due to heat or radical initiation[5]. | Ensure water bath temperature is <30°C. Verify that collection flasks are pre-spiked with 10-50 ppm MEHQ or BHT[7]. |

| Product turns yellow/brown upon storage | Oxidation of the secondary amine or vinyl group[5]. | Purge storage vials with Argon or Nitrogen. Store strictly at -20°C in amber vials to exclude light[5]. |

References

- Rapid chromatographic technique for preparative separations with moderate resolution | The Journal of Organic Chemistry - ACS Publications. ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoo3FP3WTZjA3hEFGz4JMEDnykeDgUgExy0Rlq1VpRrEewtw4L3aTatSWV3EY5TDcvdfkkf115FX1wmINXvdlvwMDChUjfCmmA1-8DMR5698B4yDUxtPoM8kjkMlQUfJVnT5RHh4A=]

- Successful flash chromatography - Biotage. Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8wIN-w37l34v-JKwUIxZMVeqts72q-UcbP7h9yMSZQYTMZGkfrQBNZeEPulgYYNsUw0_pCGatl4adv2R7-TmHM_IC3tO4DKR3lIn2jFps6Um7afLK7MF6MhYSf8urkc_pHIB795wQ5rNt_NBkmPnzZJh5QXVSucPMDuh6aUjfNN82esPM_s9i]

- Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE10GDgRCnN04cg0VSqbKZkJNN4O3Su0UB_OAZ0d3LkRFQzBa0suC554UHwl0iaxTGuWaT4cphy3kZtirIIW8S23Y3AtJe3djj2hyT81O8OvsvByC5IKFkfjewc25trv-oNinlkvqScVlX-HVVWJoY9rrhGvqUFWNeCPmeHjOhbPhwykQZpbHdBJktnBWbbKDpfO4_uYYZOspzE-g==]

- How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[https://vertexaisearch.cloud.google.

- inhibitors for preventing premature polymerization of 3-aminostyrene - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXQM4E9_p_YM-zcrhINBcWMLtDjxpxZgIugOUdbYKu6RkhMyJdZp8Fy9RMekVeMDiPrbhi1DjNnad1sNOBIt8q9yusTFZklOCmCiqM3Icwum7SnSmGaOyA-bFPCnPIfcuR-e5YXDh9Sl7IiPZagR6HgpTP86TDG-zRjHJjNFtVwS8yJyQbUrWjpUdP8Gzu-2qhPPW9jkmtRiYsaYCPbprn]

- EP0903331A1 - Process for inhibiting polymerization during distillation of vinyl aromatics - Google Patents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG06dsV9c6Pa-zKUtyZooH92z-Zn9ojWFYXp5UvMtKS5BLmLb2-9saQgMwaW6jufYnNBa6IFccsigBzN5wXLc2E3WvYil1wY5pC4RKsNTGc2uFSWbFHYIBNeGXJBNNUSFX6g0ehGaPJ29DC]

- Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols - MDPI. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmO5IIlJgQacGTGObjhUO-9Exhp0pVCF1o2rbjj-5WmMdctBqG_9aN0HFwlw_K6qC7f_OvxRcZdqxo81VEzgI-FYOHkTri8suA2uha1QoojgXngal7K2NbkvMgzErpPYzdWg==]

- Buy 9-(3-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole (EVT-14099773) - EvitaChem. EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmD0kesrY4C0sFKpk5EQSJLnWfc7tpAq09tpVu0X2aoz6m6LO2uwYbkf7FnG0DAAcnh-TZ0cVMvtME1rkS0-RBoPraQtEgIN0hnXcIImrNkvJtGM5z48Yqp3kGI0d-XzYsZFST50r_OA==]

Sources

- 1. evitachem.com [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. biotage.com [biotage.com]

- 4. biotage.com [biotage.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP0903331A1 - Process for inhibiting polymerization during distillation of vinyl aromatics - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: N-Methylation of 2-Ethenyl-4-fluoroaniline via Eschweiler-Clarke Reaction

Introduction: The Significance of N-Methylated Anilines

N-methylated anilines are a critical class of intermediates in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical industry. The introduction of a methyl group to the nitrogen atom of an aniline can significantly modulate the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. This "magic methyl effect" can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1]

Reaction Principle: The Eschweiler-Clarke Mechanism

The Eschweiler-Clarke reaction is a reductive amination process that utilizes an excess of formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[1][2] The reaction proceeds through a well-understood mechanism:

-

Imine Formation: The primary amine (2-ethenyl-4-fluoroaniline) first condenses with formaldehyde to form a methylene imine intermediate.[4][5]

-

Protonation and Iminium Ion Formation: The imine is then protonated by formic acid to generate a reactive iminium ion.[1][4]

-

Hydride Transfer and Reduction: A hydride ion is transferred from the formate ion to the electrophilic carbon of the iminium ion. This reduces the iminium ion to the secondary amine (N-methyl-2-ethenyl-4-fluoroaniline) and releases carbon dioxide as a gaseous byproduct, which drives the reaction forward.[2][5]

-

Second Methylation (for Primary Amines): The newly formed secondary amine can then react with a second molecule of formaldehyde to form another iminium ion, which is subsequently reduced by formic acid to yield the tertiary amine. This protocol is designed to favor the formation of the N,N-dimethylated product, a common outcome of the Eschweiler-Clarke reaction with primary amines.

A key advantage of this reaction is that the tertiary amine cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts.[2]

Reaction Pathway Diagram

Sources

Application Notes and Protocols: The Strategic Use of 2-Ethenyl-4-fluoro-N-methylaniline in the Synthesis of Novel Quinoline-Based Agrochemicals

Introduction: The Rise of Fluorinated Scaffolds in Modern Agrochemicals

The strategic incorporation of fluorine atoms into the molecular framework of active agrochemical ingredients has become a cornerstone of modern pesticide development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, often translate to improved efficacy, target specificity, and a more favorable environmental profile.[1][2] Among the myriad of fluorinated building blocks, substituted anilines serve as pivotal intermediates in the synthesis of a diverse array of herbicides and fungicides. This application note provides an in-depth technical guide on the synthesis and utility of a specialized, yet highly versatile intermediate: 2-Ethenyl-4-fluoro-N-methylaniline .

While not a commonly cataloged reagent, its synthesis is readily achievable through established organometallic methodologies. Its true value lies in its bifunctional nature, possessing both a nucleophilic N-methylaniline moiety and a reactive ethenyl (vinyl) group. This unique combination makes it an ideal precursor for the construction of complex heterocyclic systems, particularly quinoline-based structures, which are prominent in a number of commercial agrochemicals.[3][4][5] This guide will elucidate a robust synthetic pathway to 2-Ethenyl-4-fluoro-N-methylaniline and subsequently demonstrate its application in the synthesis of a novel, hypothetical quinoline-based fungicide, "Quino-Fluvin."

Part 1: Synthesis of 2-Ethenyl-4-fluoro-N-methylaniline

The synthesis of 2-Ethenyl-4-fluoro-N-methylaniline is most effectively approached in a two-step sequence starting from the commercially available 4-fluoroaniline. The initial step involves the regioselective bromination at the ortho-position to the amino group, followed by N-methylation, and finally a palladium-catalyzed vinylation.

Step 1.1: Synthesis of 2-Bromo-4-fluoroaniline

The synthesis of 2-bromo-4-fluoroaniline from 4-fluoroaniline is a standard electrophilic aromatic substitution. To control the regioselectivity and avoid the formation of di-brominated products, the amino group is first acetylated to moderate its activating effect. The resulting acetanilide is then brominated, followed by deprotection.[6]

Step 1.2: Synthesis of 2-Bromo-4-fluoro-N-methylaniline

The N-methylation of 2-bromo-4-fluoroaniline can be achieved through various methods, including reductive amination with formaldehyde or alkylation with methylating agents.

Step 1.3: Palladium-Catalyzed Vinylation (Heck Reaction)

The final step to introduce the ethenyl group is a Heck cross-coupling reaction. This powerful C-C bond-forming reaction utilizes a palladium catalyst to couple the aryl bromide with a vinyl source, such as vinyl acetate followed by hydrolysis, or directly with ethylene gas.[7][8][9] The use of vinyl acetate is often preferred for its ease of handling.

Experimental Protocol: Synthesis of 2-Ethenyl-4-fluoro-N-methylaniline

Materials:

-

2-Bromo-4-fluoro-N-methylaniline

-

Vinyl acetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Methanol

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Heck Coupling:

-

To a dry, three-necked round-bottom flask under an argon atmosphere, add 2-bromo-4-fluoro-N-methylaniline (10 mmol), palladium(II) acetate (0.2 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.4 mmol, 4 mol%).

-

Add anhydrous toluene (50 mL) and stir to dissolve.

-

Add vinyl acetate (15 mmol, 1.5 equiv.) and triethylamine (15 mmol, 1.5 equiv.).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-ethenyl-4-fluorophenyl)-N-methylacetamide.

-

-

Hydrolysis:

-

Dissolve the crude product in methanol (50 mL).

-

Add a 2 M aqueous solution of sodium hydroxide (20 mL).

-

Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-Ethenyl-4-fluoro-N-methylaniline.

-

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature | Typical Yield |

| Heck Coupling | 2-Bromo-4-fluoro-N-methylaniline, Vinyl acetate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Toluene | 100 °C | 85-95% |

| Hydrolysis | N-(2-ethenyl-4-fluorophenyl)-N-methylacetamide | NaOH | Methanol/Water | Room Temp. | >95% |

Part 2: Application in the Synthesis of "Quino-Fluvin" - A Novel Quinoline-Based Fungicide

The presence of the 2-vinylaniline moiety in our target intermediate makes it an excellent substrate for the Doebner-von Miller reaction, a classic and robust method for quinoline synthesis.[10][11][12] This reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.

The Doebner-von Miller Reaction: A Powerful Tool for Quinoline Synthesis

The reaction mechanism is thought to proceed via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent oxidation to the aromatic quinoline ring system.

Figure 1: Overall synthetic workflow.

Experimental Protocol: Synthesis of Quino-Fluvin

Materials:

-

2-Ethenyl-4-fluoro-N-methylaniline

-

Crotonaldehyde (as the α,β-unsaturated carbonyl source)

-

Concentrated Hydrochloric Acid (HCl)

-

An oxidizing agent (e.g., arsenic pentoxide, or nitrobenzene)

-

Ethanol

Procedure:

-

Reaction Setup:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser.

-

To the flask, add 2-Ethenyl-4-fluoro-N-methylaniline (10 mmol) and ethanol (50 mL).

-

Carefully add concentrated hydrochloric acid (5 mL) while stirring.

-

-

Doebner-von Miller Reaction:

-

To the stirred solution, add the oxidizing agent (e.g., 1.2 equiv. of nitrobenzene).

-

Slowly add crotonaldehyde (12 mmol, 1.2 equiv.) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) for 6-8 hours. The reaction mixture will typically darken.

-

Monitor the reaction by TLC for the disappearance of the starting aniline.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure "Quino-Fluvin".

-

Figure 2: Doebner-von Miller reaction pathway.

Conclusion

2-Ethenyl-4-fluoro-N-methylaniline, while not a readily available stock chemical, represents a highly valuable and synthetically accessible intermediate for the agrochemical industry. Its preparation via a robust sequence of bromination, N-methylation, and Heck coupling provides a clear pathway to this versatile building block. The subsequent application of the Doebner-von Miller reaction to construct a novel quinoline-based fungicide, "Quino-Fluvin," showcases the strategic advantage of the 2-vinylaniline moiety for the rapid assembly of complex, biologically relevant heterocyclic scaffolds. The methodologies outlined in this application note provide a solid foundation for researchers and process chemists to explore the synthesis of new and potentially more effective agrochemicals.

References

- Palladium-catalyzed vinylation of aminals with simple alkenes: A new strategy to construct allylamines. Journal of the American Chemical Society, 2012.

- Polyvinyl Alcohol: A Comprehensive Overview. Open Access Journals.

- Synthesis and In Vivo Fungicidal Activity of Some New Quinoline Derivatives against Rice Blast.

- Quinoline. Wikipedia.

- Preparation of Polyvinyl Alcohol (PVA). elephchem.com.

- Quinoline derivatives and their use for controlling undesirable plant growth.

- Doebner–Miller reaction. Wikipedia.

- Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acet

- Quinoline Derivatives in Discovery and Development of Pesticides.

- Palladium- (and nickel-)

- New Quinoline Carbonate Derivatives with Perfluoroisopropyl Hybrid: Design, Synthesis, and Fungicidal Activity. Connect Journals.

- Hydrolysis of Polyvinyl Acet

- Doebner-Miller Reaction. SynArchive.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

- 2-Bromo-4-fluoroaniline: Synthesis & Synthetic Applic

- Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst.

- Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.

- Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers.

- Herbicidal quinoline and 1,8-naphthyridine compounds.

- Palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes. A regiocontrolled synthesis of substituted indoles.

- Doebner-Miller reaction and applic

- Palladium- (and nickel-)

- Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids.

- Heck Reaction. Organic Chemistry Portal.

- Application Notes and Protocols: Metal-Free Synthesis of Quinolines

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

- Oxidation of Alcohols with Polymeric Reagent of Poly [Vinyl (Pyridinium Fluorochrom

- Synthetic pathway for a family of 2-vinylanilines 3a and 3b–g.

- Palladium-Catalyzed Vinylation of Organic Halides. Wiley Online Library.

- Heck cross coupling reaction. Slideshare.

- Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cycliz

- Palladium‐Catalyzed Vinylation of Organic Halides. Semantic Scholar.

- Heck coupling reaction between bromo/iodoanisoles and acrylates.

- Vinyl alcohol. Wikipedia.

- ACID CATALYZED REACTIONS OF 2-VINYLANILINE DERIVATIVES WITH CYCLIC KETONES OF THE TETRALONE-, CHROMAN-4-ONE. HETEROCYCLES.

- Tautomerization Between Vinyl Alcohol and Acetaldehyde During Catalytic Ethanol Oxidation: The Effect of W

- 2-Vinylaniline in the synthesis of heterocycles: Recent advances.

- Preparation method of 2-bromo-4-fluoroacetanilide.

- Heck Reaction—St

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. echemi.com.

- 4-Fluoro-2-methylaniline 96 452-71-1. Sigma-Aldrich.

- Chapter 9. Reactions of vinyl polymers. pslc.ws.

- Organophotoredox-Catalyzed Vinyl Group Transfer Reaction: An Introduction to 4-Vinyl-1,4-dihydropyridines.

- Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. PMC.

- 2-Bromo-4-fluoro-N-methylaniline hydrochloride 1216913-11-9 wiki. Guidechem.

Sources

- 1. eprints.usm.my [eprints.usm.my]

- 2. 2-Bromo-4-fluoroaniline: Synthesis & Synthetic Applications_Chemicalbook [chemicalbook.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 7. Palladium- (and nickel-) catalyzed vinylation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck cross coupling reaction | PPTX [slideshare.net]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]

Application Note: Handling and Synthetic Deployment of 2-Ethenyl-4-fluoro-N-methylaniline

Executive Summary

2-Ethenyl-4-fluoro-N-methylaniline (CAS: 210536-19-9) is a highly specialized, polyfunctional building block utilized in advanced pharmaceutical synthesis and medicinal chemistry. Combining an N-methylaniline core, a para-positioned fluorine atom, and an ortho-vinyl group, it serves as a versatile precursor for transition-metal-catalyzed cross-couplings and the construction of fluorinated heterocycles (e.g., indoles and quinolines)[1]. However, this structural complexity introduces significant handling challenges, primarily concerning its susceptibility to radical polymerization and its potent hematologic toxicity[2]. This guide provides a causality-driven framework for the safe laboratory handling, storage, and synthetic application of this reagent.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 2-Ethenyl-4-fluoro-N-methylaniline is critical for predicting its macroscopic behavior in the lab.

Quantitative Data Summary

| Property | Value / Characteristic | Operational Implication |

| Chemical Name | 2-Ethenyl-4-fluoro-N-methylaniline | Systematic identification[2]. |

| CAS Number | 210536-19-9 | Regulatory and inventory tracking[1]. |

| Molecular Formula | C9H10FN | - |

| Molecular Weight | 151.18 g/mol | Stoichiometric calculations. |

| Physical State | Liquid (at standard conditions) | Requires syringe/Schlenk transfer techniques. |

| Reactivity Motif 1 | Ortho-Ethenyl (Vinyl) Group | Prone to auto-polymerization; requires cold, dark storage. |

| Reactivity Motif 2 | Para-Fluoro Substituent | Increases lipophilicity; alters pKa of the amine[3]. |

| Toxicity Motif | N-Methylaniline Core | Rapid dermal absorption; causes methemoglobinemia[4]. |

Mechanistic Insights: Why Structure Dictates Protocol

-

The Fluorine Effect: The incorporation of fluorine in drug design is a strategic choice to block cytochrome P450 (CYP450) mediated oxidation at specific aromatic sites and to modulate the basicity of adjacent amines[3]. In the laboratory setting, this increased lipophilicity means the compound will rapidly penetrate standard latex gloves and epidermal barriers.

-

Vinyl Polymerization: The ethenyl group is highly susceptible to radical initiation by ambient UV light or atmospheric oxygen. Without proper storage, the monomer will spontaneously cross-link to form a viscous, intractable polymer, rendering it useless for precise stoichiometric reactions.

-

Hematologic Toxicity: Aniline derivatives do not oxidize hemoglobin directly. Instead, they undergo hepatic metabolism into N-hydroxylamine derivatives. These active metabolites act as electron shuttles, oxidizing the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, creating methemoglobin[5]. Methemoglobin cannot bind oxygen, leading to chemical hypoxia and cyanosis[4].

Hepatic metabolism of aniline derivatives leading to hemoglobin oxidation and methemoglobinemia.

Laboratory Safety & Environmental Controls

To mitigate the risks outlined above, the following environmental controls are strictly required:

-